(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Anticancer: Exhibits potential anticancer activity by inhibiting specific cellular pathways.
Antimicrobial: Shows promise as an antimicrobial agent against various bacterial strains.
Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.
Industry
Pharmaceuticals: Used in the synthesis of novel drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Benzimidazole Group: The benzimidazole moiety is introduced via a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene derivative with an ethoxy-substituted aniline under dehydrating conditions.
Final Coupling: The final step involves coupling the benzimidazole-containing intermediate with the imine-containing chromene derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Products may include oxidized benzimidazole derivatives and chromene-quinone structures.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted aromatic derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and topoisomerases.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
- Ethoxy Group : The presence of the ethoxy group in the compound provides unique electronic and steric properties, potentially enhancing its biological activity.
- Chromene Core : The chromene core is known for its versatile biological activities, making this compound a valuable candidate for drug development.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O3/c1-2-37-24-17-15-23(16-18-24)33-31-25(19-21-7-3-6-10-28(21)38-31)30(36)32-22-13-11-20(12-14-22)29-34-26-8-4-5-9-27(26)35-29/h3-19H,2H2,1H3,(H,32,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVNKLCZZAFVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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